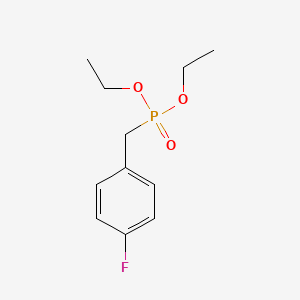

Diethyl (4-Fluorobenzyl)phosphonate

Vue d'ensemble

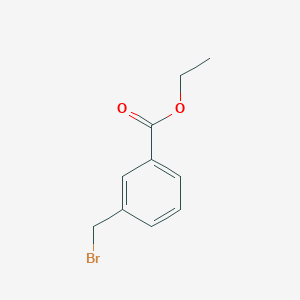

Description

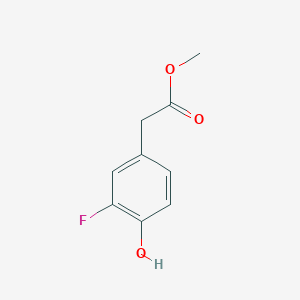

Diethyl (4-Fluorobenzyl)phosphonate is a chemical compound with the molecular formula C11H16FO3P . It is a colorless to almost colorless clear liquid .

Molecular Structure Analysis

The molecular structure of Diethyl (4-Fluorobenzyl)phosphonate consists of a benzyl group attached to a phosphonate ester group . The phosphonate group is bonded to two ethyl groups and the benzyl group, which in turn is bonded to a fluorine atom .Physical And Chemical Properties Analysis

Diethyl (4-Fluorobenzyl)phosphonate has a boiling point of 150 °C at 6 mmHg . It has a specific gravity of 1.16 and a refractive index of 1.48 .Applications De Recherche Scientifique

Synthesis of Antimicrobial Agents

Diethyl (4-Fluorobenzyl)phosphonate has been used in the synthesis of antimicrobial agents . A study by Ostaszewski and coworkers synthesized diethyl benzylphosphonate derivatives and evaluated their antimicrobial properties . Two compounds were identified as antimicrobial agents having comparable activity to ciprofloxacin, bleomycin, and cloxacillin .

Fluorination Reagents

This compound is also used as a fluorination reagent . Fluorination is a process that introduces a fluorine atom into a molecule, which can significantly alter the molecule’s properties and make it useful for a variety of applications, including pharmaceuticals and agrochemicals .

Horner-Emmons Reagents

Diethyl (4-Fluorobenzyl)phosphonate is used as a Horner-Emmons reagent . The Horner-Emmons reaction is a useful method for the synthesis of carbon-carbon double bonds, which are key structural elements in many organic compounds .

Fluorinated Building Blocks

This compound serves as a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and altered reactivity .

Organic Chemistry Research

In the field of organic chemistry, Diethyl (4-Fluorobenzyl)phosphonate is used as a research tool . Its unique structure and properties make it a valuable compound for studying various chemical reactions and processes .

Safety and Hazards

Mécanisme D'action

Target of Action

Diethyl (4-Fluorobenzyl)phosphonate, also known as Diethyl 4-fluorobenzylphosphonate, is a small molecule that belongs to the class of organic compounds known as phosphonic acid diesters It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .

Mode of Action

As a phosphonate, it is expected to interact with its targets by mimicking the structure of natural phosphates or carboxylates, thereby potentially inhibiting metabolic enzymes .

Biochemical Pathways

Phosphonates are known to be involved in various biochemical pathways due to their ability to mimic phosphates and carboxylates of biological molecules .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . It is also suggested to be an inhibitor of CYP1A2 and CYP2C19 .

Result of Action

As a phosphonate, it is expected to interfere with the function of metabolic enzymes by mimicking the structure of natural phosphates or carboxylates .

Propriétés

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYRZOAUPPNGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453940 | |

| Record name | Diethyl (4-Fluorobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63909-58-0 | |

| Record name | Diethyl P-[(4-fluorophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63909-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (4-Fluorobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)